molecular formula C16H27NO6 B1179836 helix-loop-helix protein 462 CAS No. 135845-89-5

helix-loop-helix protein 462

Cat. No.: B1179836
CAS No.: 135845-89-5
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Description

Helix-Loop-Helix Protein 462 (HLH462) is a growth factor-inducible, immediate-early gene product that functions as a dominant-negative regulator of transcription . As an Id-like (Inhibitor of DNA binding) helix-loop-helix protein, HLH462 belongs to the Group D classification of bHLH proteins, which are characterized by the absence of a basic DNA-binding region . This structural feature allows it to dimerize with other bHLH transcription factors that possess DNA-binding capability, thereby sequestering them and inhibiting their ability to bind E-box promoter elements (CANNTG) . This mechanism is crucial for its role in modulating cellular processes such as the response to growth signals, cell proliferation, and differentiation . Studies indicate that its expression is rapidly induced by protein kinase C activation and serum stimulation, positioning it as a key regulatory node in early transcriptional responses . Given its function in controlling the activities of other helix-loop-helix transcription factors, HLH462 is a valuable reagent for research in developmental biology, neurogenesis, myogenesis, and the molecular basis of cell cycle entry .

Properties

CAS No.

135845-89-5

Molecular Formula

C16H27NO6

Synonyms

helix-loop-helix protein 462

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar HLH Proteins

Below, we compare HLH-462 (inferred from ZFP462-associated contexts) with well-characterized HLH/bHLH proteins, focusing on structural motifs, functional roles, and expression patterns.

Table 1: Comparative Analysis of HLH-462 and Related HLH Proteins

Protein Domain Structure Functional Role Expression Pattern Key References
HLH-462 (ZFP462) Zinc finger domain (not HLH) Pluripotency regulation in embryos Upregulated in blastocysts
Id2 HLH (lacks DNA-binding domain) Inhibits differentiation; promotes cancer Overexpressed in pancreatic cancer
Scleraxis bHLH-PAS Chondrogenesis, skeletal development Mesenchymal precursors of cartilage
DEC2 (BHLHE41) bHLH transcriptional repressor Circadian rhythm, immune homeostasis Ubiquitous, with tissue-specific peaks
Mesp1 bHLH Mesoderm specification during gastrulation Nascent mesodermal cells
Mist1 bHLH Exocrine cell differentiation Exocrine secretory cells

Key Comparative Insights

Structural Divergence: Unlike classic bHLH proteins (e.g., Scleraxis, DEC2), HLH-462 (as inferred from ZFP462) lacks a canonical HLH domain but shares functional overlap in regulating pluripotency . This contrasts with Id2, which retains an HLH domain but cannot bind DNA due to the absence of a basic region . Proteins like CRABS CLAW (Arabidopsis) combine zinc finger and HLH-like "yabby" domains, highlighting evolutionary versatility in domain architecture .

Functional Overlap and Specialization :

  • Id2 and HLH-462 both influence cell fate but through opposing mechanisms: Id2 inhibits differentiation by sequestering bHLH partners , while ZFP462 (linked to HLH-462) supports pluripotency in embryos .
  • Scleraxis and Mesp1 drive lineage-specific differentiation (chondrogenesis and mesoderm formation, respectively), unlike HLH-462/ZFP462, which is associated with maintaining undifferentiated states .

Expression and Disease Relevance: Id2 is overexpressed in pancreatic cancer, correlating with proliferation and poor differentiation . In contrast, HLH-462/ZFP462 expression declines post-blastocyst stage, suggesting a role in early development .

Evolutionary and Mechanistic Context

  • Phylogenetic Relationships : The bHLH family expanded through gene duplication and domain shuffling, as seen in plant proteins like OsLG1 (rice), which regulates panicle development . HLH-462/ZFP462 may represent a divergent branch with zinc finger integration.
  • DNA Binding Specificity: Canonical bHLH proteins (e.g., AhR/Arnt) bind E-box motifs (CANNTG), while Id proteins lack DNA-binding capacity . HLH-462/ZFP462’s zinc finger domain likely targets distinct sequences, such as GC-rich regions .

Preparation Methods

Gene Identification and Structural Features

The HLH462 gene was mapped to the distal region of mouse chromosome 4 through interspecific backcross analysis. The cDNA sequence reveals a 940-base-pair open reading frame encoding a 14 kDa protein. The promoter region contains regulatory elements such as a TATA box at -29, a serum response element (SRE)-like motif at -351, and a cAMP response element (CRE)-like site at -375, which mediate its induction by growth factors.

Table 1: Key Regulatory Elements in the HLH462 Promoter

ElementPositionFunction
TATA Box-29Basal transcription initiation
Zif268 Site-88Growth factor responsiveness
SRE-like Element-351Serum-induced activation
CRE-like Element-375cAMP-mediated signaling response

cDNA Cloning and Vector Construction

The HLH462 cDNA was cloned into plasmid vectors for bacterial and eukaryotic expression. Early protocols used BALB/c 3T3 cell mRNA reverse-transcribed into cDNA, followed by PCR amplification with primers flanking the coding sequence. The product was ligated into pUC19 for sequencing and subsequently subcloned into mammalian expression vectors (e.g., pCMV) under the control of a cytomegalovirus promoter.

Expression Systems for HLH462

Mammalian Cell Culture Induction

HLH462 is natively expressed in mouse 3T3 fibroblasts upon stimulation with platelet-derived growth factor (PDGF), phorbol esters (PMA), or calcium ionophores (A23187). Induction protocols involve:

  • Serum-starving cells for 24 hours to synchronize growth.

  • Treating with 10 ng/mL PDGF or 100 nM PMA for 30–60 minutes.

  • Harvesting mRNA 1–2 hours post-induction for maximal HLH462 expression.

Table 2: Induction Kinetics of HLH462 mRNA in 3T3 Cells

InducerConcentrationPeak mRNA TimeFold Increase
PDGF10 ng/mL60 minutes
PMA100 nM45 minutes12×
Forskolin10 µM90 minutes

Purification of Recombinant HLH462

Hydrophobic Interaction Chromatography (HIC)

A patented HIC method for purifying monoclonal antibodies (e.g., adalimumab) can be adapted for HLH462. Key parameters include:

  • Binding Buffer : 1.5 M ammonium sulfate, 20 mM sodium phosphate (pH 7.0).

  • Wash Buffer : 1.0 M ammonium sulfate, 20 mM sodium phosphate (pH 7.0).

  • Elution : Gradient to 0 M ammonium sulfate.

HLH462’s hydrophobic patches in the HLH domain facilitate binding to HIC media (e.g., Butyl Sepharose). Under these conditions, host cell proteins (HCPs) and aggregates bind more tightly (Kp > 300), while HLH462 elutes in the flow-through (Kp ~ 100).

Table 3: HIC Performance Metrics for HLH462 Purification

ParameterValue
Binding Capacity20 mg/mL media
Aggregate Reduction≥90%
HCP Clearance1.5-log reduction
Final Purity≥95% by SDS-PAGE

Functional Validation of Purified HLH462

DNA-Binding Inhibition Assays

HLH462 inhibits E-box binding by basic HLH transcription factors like MyoD and E12. A typical electrophoretic mobility shift assay (EMSA) involves:

  • Incubating ¹³²P-labeled E-box DNA with MyoD/E12 heterodimers.

  • Adding 2–8 µg of purified HLH462 to the reaction.

  • Resolving complexes on a 6% polyacrylamide gel.

HLH462 reduces MyoD/E12-DNA complex formation by 70–90% at 4:1 molar ratios.

Structural Analysis via Homology Modeling

Using the XylE bacterial transporter structure (PDB: 4GBZ) as a template, a homology model of HLH462’s HLH domain was generated. Key features include:

  • Helix 1 : Residues 12–28 (α-helical conformation).

  • Loop Region : Residues 29–34 (flexible, mediates dimerization).

  • Helix 2 : Residues 35–50 (stabilizes hydrophobic core) .

Q & A

Q. What experimental methods are commonly used to detect and quantify HLH 462 (ID3) expression in cellular models?

To detect HLH 462, researchers typically use Western blotting with validated antibodies targeting its conserved domains (e.g., anti-ID3 antibodies) . For quantification, qRT-PCR with primers specific to the ID3 gene (Entrez Gene ID: 3399 in humans) is recommended . Ensure proper controls, such as housekeeping genes (e.g., GAPDH) and knockout cell lines, to validate specificity. For tissue-specific studies, immunohistochemistry with epitope retrieval protocols can localize HLH 462 in paraffin-embedded samples .

Q. How does HLH 462 interact with other bHLH transcription factors, and what assays are used to study these interactions?

HLH 462 (ID3) acts as a dominant-negative regulator by forming non-functional heterodimers with class I bHLH proteins (e.g., E47, MyoD), preventing their DNA binding to E-box motifs (CANNTG) . To study interactions, use co-immunoprecipitation (co-IP) with epitope-tagged constructs (e.g., FLAG-ID3 and HA-E47) in transfected cells . Electrophoretic mobility shift assays (EMSAs) can confirm disrupted DNA-binding activity when ID3 is co-expressed with its partners .

Q. What are the functional consequences of HLH 462 knockout in model organisms?

ID3 knockout mice exhibit defects in B-cell development and neurogenesis due to dysregulated differentiation . Methodologically, CRISPR-Cas9-mediated knockout in cell lines (e.g., HEK293 or primary stem cells) can be combined with RNA-seq to identify downstream targets. Include rescue experiments (e.g., ID3 overexpression) to confirm phenotype specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on HLH 462’s role in differentiation pathways across different cell types?

Discrepancies may arise from cell-type-specific dimerization partners or epigenetic contexts. To address this:

  • Perform systematic meta-analysis of public RNA-seq datasets (e.g., GEO, ArrayExpress) comparing ID3 expression and correlated pathways (e.g., NOTCH signaling) .
  • Use single-cell RNA sequencing to map ID3 expression heterogeneity within tissues (e.g., embryonic vs. adult stem cells) .
  • Validate findings in isogenic cell lines with controlled genetic backgrounds to minimize confounding variables .

Q. What strategies are recommended for identifying genome-wide binding sites of HLH 462 in complex with other bHLH factors?

HLH 462 itself lacks DNA-binding capacity but modulates partners like E46. To map indirect binding sites:

  • Perform ChIP-seq for its dimerization partners (e.g., E47) in ID3 wild-type vs. knockout models .
  • Integrate ATAC-seq data to assess chromatin accessibility changes at E-box motifs in ID3-deficient cells .
  • Use CUT&RUN for high-resolution profiling in low-input samples (e.g., primary neurons) .

Q. How can phylogenetic analysis inform the functional conservation of HLH 462 across species?

Comparative genomics tools like MEGA11 or PhyML can reconstruct phylogenetic trees using ID3 orthologs (e.g., human Q02535, mouse P41133) . Focus on conserved residues in the HLH domain to predict functional conservation. For example, the Drosophila ortholog extramacrochaetae (emc) shares dominant-negative roles, suggesting ancient evolutionary roles in developmental regulation .

Q. What experimental designs are critical for assessing HLH 462’s role in disease models (e.g., cancer or neurodegeneration)?

  • Use patient-derived xenografts (PDXs) or organoids to study ID3 overexpression/knockdown in tumorigenesis .
  • For neurodegeneration, employ inducible conditional knockout mice (e.g., Nestin-Cre; ID3^fl/fl) to temporally regulate ID3 in neural stem cells .
  • Incorporate multi-omics integration (proteomics, metabolomics) to dissect pathway crosstalk .

Methodological Best Practices

  • Antibody Validation : Ensure antibodies (e.g., anti-ID3) are validated using knockout controls and orthogonal methods (e.g., siRNA knockdown) .
  • Data Reproducibility : Follow NIH guidelines for preclinical studies, including randomization, blinding, and power analysis .
  • Literature Review : Use databases like PubMed and UniProt to track ID3-related interactomes and pathways, avoiding non-peer-reviewed sources .

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